(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol
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Overview
Description
(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol: is an organic compound that belongs to the class of alcohols. It features a pyridine ring substituted with a chlorine atom at the third position and an ethan-1-ol group at the first position. The compound is chiral, with the (1S) configuration indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine.
Grignard Reaction: 3-chloropyridine is reacted with an appropriate Grignard reagent, such as ethylmagnesium bromide, to form an intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the hydrogenation process.
Enzymatic Resolution: Employing enzymes to achieve the desired (1S) configuration with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: The major product is (1S)-1-(3-chloropyridin-4-yl)ethanone.
Reduction: The major product is (1S)-1-(3-chloropyridin-4-yl)ethane.
Substitution: The major products depend on the nucleophile used, such as (1S)-1-(3-methoxypyridin-4-yl)ethan-1-ol or (1S)-1-(3-cyanopyridin-4-yl)ethan-1-ol.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.
Ligand for Receptor Studies: Used in studies involving receptor-ligand interactions.
Medicine
Pharmaceutical Intermediate: Employed in the synthesis of pharmaceutical compounds.
Potential Therapeutic Agent: Explored for its potential therapeutic properties.
Industry
Agrochemicals: Used in the development of agrochemical products.
Material Science:
Mechanism of Action
The mechanism of action of (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol: The enantiomer of the compound with the (1R) configuration.
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol: A similar compound with a bromine atom instead of chlorine.
(1S)-1-(3-chloropyridin-4-yl)propan-1-ol: A similar compound with a propan-1-ol group instead of ethan-1-ol.
Uniqueness
Chirality: The (1S) configuration provides unique stereochemical properties.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1016227-99-8 |
---|---|
Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.6 |
Purity |
95 |
Origin of Product |
United States |
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